molecular formula C8H13NO2 B2740818 2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine CAS No. 953889-80-0

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine

Cat. No.: B2740818
CAS No.: 953889-80-0
M. Wt: 155.197
InChI Key: OSJIINVCPQVBEQ-UHFFFAOYSA-N
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Description

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of a methoxy group, a furan ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine typically involves the reaction of 5-methylfurfural with methoxyamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired amine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-methylfuran-2-carboxylic acid.

    Reduction: Formation of 2-methoxy-1-(5-methylfuran-2-yl)ethanol.

    Substitution: Formation of various substituted amines and ethers.

Scientific Research Applications

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylfuran-2-yl)ethanamine
  • 2-Methoxy-1-(5-methylfuran-2-yl)ethanol
  • 5-Methylfurfural

Uniqueness

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine is unique due to the presence of both a methoxy group and an amine group attached to the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-methoxy-1-(5-methylfuran-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6-3-4-8(11-6)7(9)5-10-2/h3-4,7H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJIINVCPQVBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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